molecular formula C23H24N4O2 B12901806 8-Quinolinol, 5,5'-[1,3-propanediylbis(iminomethylene)]bis- CAS No. 918907-57-0

8-Quinolinol, 5,5'-[1,3-propanediylbis(iminomethylene)]bis-

Cat. No.: B12901806
CAS No.: 918907-57-0
M. Wt: 388.5 g/mol
InChI Key: HUMSZQCAIUEDCY-UHFFFAOYSA-N
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Description

5,5’-((Propane-1,3-diylbis(azanediyl))bis(methylene))bis(quinolin-8-ol) is a complex organic compound that features a quinoline backbone. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-((Propane-1,3-diylbis(azanediyl))bis(methylene))bis(quinolin-8-ol) typically involves multi-step organic reactions. One common approach is the condensation reaction between quinoline derivatives and propane-1,3-diylbis(azanediyl)bis(methylene) precursors under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

5,5’-((Propane-1,3-diylbis(azanediyl))bis(methylene))bis(quinolin-8-ol) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

5,5’-((Propane-1,3-diylbis(azanediyl))bis(methylene))bis(quinolin-8-ol) has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as malaria and cancer.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 5,5’-((Propane-1,3-diylbis(azanediyl))bis(methylene))bis(quinolin-8-ol) involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to DNA, proteins, and enzymes, disrupting their normal functions. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and other cellular effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5,5’-((Propane-1,3-diylbis(azanediyl))bis(methylene))bis(quinolin-8-ol)
  • 2,2′-(Propane-1,3-diylbis(azaneylylidene))bis(methanylylidene)bis(4-methylphenol)
  • 5,5′-((Propane-1,3-diylbis(azanylylidene))bis(methanylylidene))bis(3-(ethoxycarbonyl)-2,4-dimethylpyrrol-1-ido)-κ4N,N′,N′′,N′′′zinc(II)

Uniqueness

5,5’-((Propane-1,3-diylbis(azanediyl))bis(methylene))bis(quinolin-8-ol) is unique due to its specific quinoline-based structure, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and interact with biological macromolecules sets it apart from other similar compounds.

Properties

CAS No.

918907-57-0

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

5-[[3-[(8-hydroxyquinolin-5-yl)methylamino]propylamino]methyl]quinolin-8-ol

InChI

InChI=1S/C23H24N4O2/c28-20-8-6-16(18-4-1-12-26-22(18)20)14-24-10-3-11-25-15-17-7-9-21(29)23-19(17)5-2-13-27-23/h1-2,4-9,12-13,24-25,28-29H,3,10-11,14-15H2

InChI Key

HUMSZQCAIUEDCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)CNCCCNCC3=C4C=CC=NC4=C(C=C3)O

Origin of Product

United States

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